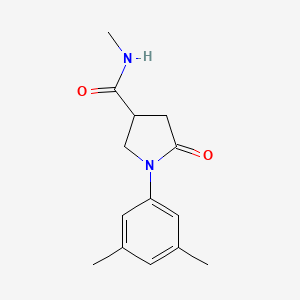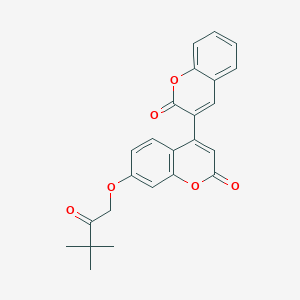![molecular formula C21H20N4O2S B14958293 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B14958293.png)
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both quinazoline and indole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the coupling of 4-hydroxyquinazoline derivatives with indole derivatives. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinazoline structure and have significant pharmaceutical applications.
Uniqueness
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the combination of quinazoline and indole moieties in a single molecule. This dual functionality can provide synergistic effects, enhancing its biological activity and making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H20N4O2S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13(28-21-24-18-9-5-3-7-16(18)20(27)25-21)19(26)22-11-10-14-12-23-17-8-4-2-6-15(14)17/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25,27) |
Clave InChI |
SCOKGMVYMLGPEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)SC3=NC4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)

![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958224.png)
![N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine](/img/structure/B14958231.png)

![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)


![7-[(3,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958291.png)
![[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B14958298.png)

